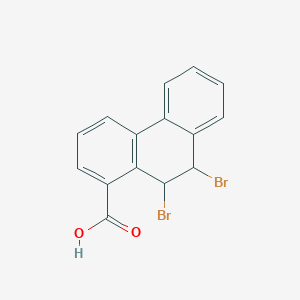

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid

Description

Properties

CAS No. |

26687-68-3 |

|---|---|

Molecular Formula |

C15H10Br2O2 |

Molecular Weight |

382.05 g/mol |

IUPAC Name |

9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C15H10Br2O2/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(18)19)12(9)14(13)17/h1-7,13-14H,(H,18,19) |

InChI Key |

DTEGOPXOPWQGCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C(C(C2=C1)Br)Br)C(=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Step 1: Halogenation of phenanthrene or dihydrophenanthrene derivatives to introduce bromine atoms at the 9,10-positions.

- Step 2: Dihydrogenation or reduction to form the 9,10-dihydro derivative.

- Step 3: Introduction of the carboxylic acid group at the 1-position via carbonylation or carboxylation reactions.

Halogenation and Dihydrogenation

- The 9,10-dibromo substitution is typically achieved through electrophilic bromination of phenanthrene or its dihydro derivatives.

- The 9,10-dihydrophenanthrene core is formed by selective reduction of phenanthrene, preserving the bromine substituents.

- Related compounds such as 9,10-dibromo-9,10-dihydrophenanthrene (without the carboxylic acid) have been characterized and synthesized, providing a scaffold for further functionalization.

Carboxylation via Palladium-Catalyzed Carbonylation

A key method for introducing the carboxylic acid group at the 1-position involves a palladium-catalyzed carbonylation reaction of dibromo-dihydrophenanthrene derivatives:

- Starting material: 2,7-dibromo-9,10-dihydrophenanthrene or related dibromo derivatives.

- Reagents: Carbon monoxide (CO), an alcohol (R-OH), a base (e.g., triethylamine), and a palladium-phosphine catalyst.

- Conditions: High pressure of CO (e.g., 50 kg/cm²), elevated temperature (~180°C), and solvent mixtures such as ethanol and benzene.

- Outcome: Selective formation of 9,10-dihydrophenanthrene-1-carboxylic acid esters, which can be hydrolyzed to the free acid form.

Example reaction conditions and results:

| Parameter | Details |

|---|---|

| Reactants | 2,7-dibromo-9,10-dihydrophenanthrene (25 mmol), ethanol (20 mL), benzene (20 mL) |

| Catalyst | PdCl2 (0.25 mmol), triphenylphosphine (1 mmol) |

| Base | Triethylamine (60 mmol) |

| Pressure | 50 kg/cm² CO |

| Temperature | 180°C |

| Reaction time | 5 hours |

| Conversion | 98.5% of dibromo compound reacted |

| Yield of diester product | 7.22 g (22.3 mmol), 90.4% selectivity |

| By-product | Ethyl 7-bromo-9,10-dihydrophenanthrene-2-carboxylate (4.5% selectivity) |

This method provides a high-yield, selective route to the carboxylated product, which can be converted to the free acid by standard hydrolysis.

Alternative Approaches and Notes

- The halogenation step must be carefully controlled to avoid over-bromination or formation of isomers.

- The dihydro reduction is typically achieved via catalytic hydrogenation or chemical reduction methods compatible with bromine substituents.

- The carbonylation reaction benefits from the use of palladium catalysts with phosphine ligands, which enhance selectivity and yield.

- Solvent choice influences the reaction pathway and product distribution; aromatic solvents like benzene or ethanol mixtures are common.

- The reaction conditions require high-pressure equipment due to the use of CO gas under elevated pressure.

Comparative Analysis of Preparation Methods

| Preparation Step | Methodology | Advantages | Limitations |

|---|---|---|---|

| Halogenation | Electrophilic bromination | High regioselectivity at 9,10-positions | Requires careful control to avoid polybromination |

| Dihydrogenation | Catalytic hydrogenation or chemical reduction | Preserves halogen substituents | Potential for over-reduction or debromination |

| Carboxylation (carbonylation) | Pd-catalyzed carbonylation with CO and alcohol | High yield and selectivity; mild conditions | Requires high-pressure CO setup; sensitive to catalyst and base choice |

Research Findings and Perspectives

- The palladium-catalyzed carbonylation method is well-established for aromatic halides and has been successfully adapted for dibromo-dihydrophenanthrene derivatives, yielding carboxylic acid esters with high selectivity.

- The ability to selectively functionalize the 1-position on the phenanthrene ring while retaining bromine atoms at 9,10-positions allows for further derivatization via cross-coupling reactions.

- The compound's stability and reactivity profile make it a valuable intermediate in organic synthesis, particularly in the development of functionalized polycyclic aromatic compounds.

- Comparative studies show that the choice of catalyst, ligand, and reaction conditions critically impacts yield and purity.

Summary Table of Key Preparation Data

The preparation of This compound involves a multi-step synthetic route combining selective halogenation, dihydro reduction, and palladium-catalyzed carbonylation. The carbonylation step is particularly critical, enabling the introduction of the carboxylic acid group with high yield and selectivity under controlled conditions. This compound serves as a key intermediate for further functionalization in organic synthesis and materials science.

Chemical Reactions Analysis

Types of Reactions

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms, yielding 9,10-dihydrophenanthrene-1-carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Phenanthrenequinone derivatives.

Reduction: 9,10-Dihydrophenanthrene-1-carboxylic acid.

Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylic acid and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity :

- Bromine atoms in the bay region (e.g., 9,10-dibromophenanthrene) enhance electrophilic substitution reactivity compared to hydroxyl or ketone groups .

- Carboxylic acid groups (e.g., 9,10-dihydrophenanthrene-1-carboxylic acid) increase acidity and solubility, enabling applications in aqueous-phase catalysis or drug delivery.

Aromaticity and Electronic Properties: Fully aromatic phenanthrenes (e.g., 9,10-dibromophenanthrene) exhibit stronger π-π stacking (critical for organic semiconductors) than dihydro derivatives . Dihydro or ethano-bridged analogs (e.g., 9,10-ethanoanthracene-11-carboxylic acid) show reduced conjugation, altering UV-Vis absorption spectra .

Functional Group Diversity :

- Ketone-containing derivatives (e.g., 9,10-dioxo compounds) are prone to nucleophilic attack at the carbonyl group, unlike brominated analogs .

- Hydroxyl groups (e.g., 4,5-dihydroxy-10-oxo derivative) enable chelation of metal ions, useful in catalysis or medicinal chemistry .

Synthetic Utility :

- Brominated dihydrophenanthrenes serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while esterified analogs (e.g., methyl 9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylate, CAS 65244-18-0) are precursors for polymer synthesis .

Biological Activity

Overview

9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid (CAS No. 26687-68-3) is an organic compound belonging to the class of phenanthrene derivatives. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring and a carboxylic acid group at the 1 position. The unique structure of this compound has led to investigations into its biological activity, particularly its potential antimicrobial and anticancer properties.

- Molecular Formula : C14H8Br2O2

- Molecular Weight : 368.02 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Bromination : The bromination of 9,10-dihydrophenanthrene using bromine (Br2) in the presence of a catalyst.

- Carboxylation : Subsequent carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound. For instance:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. A study reported that derivatives of 9,10-dihydrophenanthrene showed promising activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Activity Against Bacterial Strains : Preliminary research suggests that this compound may exhibit antimicrobial activity against several bacterial strains. This activity is attributed to the electrophilic nature of the bromine atoms which can interact with microbial cellular components .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways that lead to apoptosis in cancer cells or disrupt bacterial function.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of phenanthrenes demonstrated that modifications at specific positions significantly enhanced anticancer activity. The most effective derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| C1 | 1.55 ± 0.21 | SARS-CoV-2 3CL pro |

| C2 | 1.81 ± 0.17 | SARS-CoV-2 3CL pro |

Case Study 2: Antimicrobial Activity

In vitro studies have shown that compounds derived from dibromophenanthrenes exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that increasing the size and electron-withdrawing nature of substituents improved antibacterial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <50 µg/mL |

| Escherichia coli | <100 µg/mL |

Q & A

Q. What are the recommended synthetic methodologies for preparing 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid?

The synthesis typically involves bromination of a phenanthrene precursor followed by selective hydrogenation. Key steps include:

- Bromination : Use of brominating agents (e.g., Br₂ in dichloromethane or HBr/H₂O₂) under controlled temperature (0–25°C) to achieve regioselective addition at the 9,10-positions.

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or PtO₂ under H₂) to reduce the central double bond while preserving the carboxylic acid moiety.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Table 1: Common Characterization Techniques

| Technique | Parameters/Notes |

|---|---|

| ¹H/¹³C NMR | Confirm bromine positions and dihydro structure. |

| Mass Spectrometry | Exact mass for molecular ion (e.g., [M+H]⁺). |

| X-ray Diffraction | Resolves stereochemistry and crystal packing. |

| FT-IR | Carboxylic acid O-H stretch (~2500–3000 cm⁻¹). |

Q. How should researchers handle safety and storage of brominated phenanthrene derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for manipulations.

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for dihydro protons; δ 7.0–8.5 ppm for aromatic protons) and ¹³C NMR (carboxylic acid C=O at ~170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₀Br₂O₂) with <5 ppm error.

- Elemental Analysis : Validate Br and C content .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases)?

- Docking Studies : Use software like AutoDock Vina to predict binding affinity with protein kinases (e.g., CK2). Focus on hydrogen bonding between the carboxylic acid group and lysine/aspartate residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. What strategies resolve contradictory data in bromination regioselectivity or reaction yields?

Q. How can functional group modifications enhance solubility or bioactivity?

Q. What experimental designs are suitable for scaling up synthesis while maintaining purity?

Q. Table 2: Factorial Design Parameters for Reaction Optimization

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | Yield (%) |

| Br₂ Equivalents | 1.0 | 2.0 | Regioselectivity |

| Solvent Polarity | DCM | Acetic Acid | Reaction Rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.